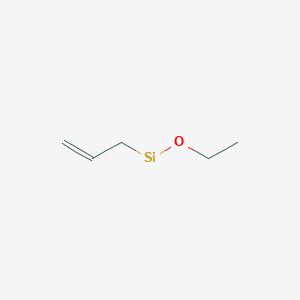
Ethoxy(prop-2-en-1-yl)silanylidene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(prop-2-en-1-yl)silane: is an organosilicon compound that features an ethoxy group and a prop-2-en-1-yl group attached to a silicon atom. This compound is part of the broader class of alkoxysilanes, which are known for their versatility in various chemical applications, particularly in the field of materials science and surface chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(prop-2-en-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl alcohol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl alcohol .
Industrial Production Methods: In industrial settings, the production of ethoxy(prop-2-en-1-yl)silane often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethoxy(prop-2-en-1-yl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, ethoxy(prop-2-en-1-yl)silane hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Ethoxy(prop-2-en-1-yl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethoxy(prop-2-en-1-yl)silane exerts its effects primarily involves the formation of siloxane bonds. Upon hydrolysis, the compound forms silanols, which can further condense to create siloxane linkages. These linkages are responsible for the compound’s ability to modify surfaces and form durable coatings .
Comparison with Similar Compounds
Vinyltrimethoxysilane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Allyltrimethoxysilane: Contains an allyl group instead of a prop-2-en-1-yl group.
Methacryloxypropyltrimethoxysilane: Features a methacryloxy group, making it more reactive in polymerization reactions.
Uniqueness: Ethoxy(prop-2-en-1-yl)silane is unique due to its specific combination of ethoxy and prop-2-en-1-yl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring controlled hydrolysis and condensation reactions .
Properties
Molecular Formula |
C5H10OSi |
|---|---|
Molecular Weight |
114.22 g/mol |
InChI |
InChI=1S/C5H10OSi/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
YGCDISFIYZPWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















